Cas no 26547-47-7 (Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-)

Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- structure
26547-47-7 structure
Product Name:Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-
CAS No:26547-47-7
MF:C10H22O2
MW:174.280483722687
CID:263605
PubChem ID:168554
Update Time:2025-08-05

Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-
    • 1,2-Di-tert-butoxyethane
    • 2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propane
    • 1,2-Di-tert-butoxy-aethan
    • 1,2-di-tert-butoxy-ethane
    • 2-(2-tert-butoxyethoxy)-2-methylpropane
    • 2,2'-(Ethylenebis(oxy))bis(2-methylpropane)
    • 2,2'-[ETHYLENEBIS(OXY)]BIS[2-METHYLPROPANE]
    • AC1L523F
    • AC1Q55PX
    • Aethylenglykol-di-tert.-butylaether
    • AG-J-09842
    • AR-1C7004
    • CTK4F8119
    • EINECS 247-793-1
    • Ethylene glycol di-tert-butyl diether
    • ethylene glycol di-tert-butyl ether
    • UNII-UZW476Q6WY
    • 26547-47-7
    • SCHEMBL237181
    • DTXSID60181122
    • AKOS025296058
    • Propane, 2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-
    • Propane, 2,2'-[1,2-ethanediylbis(oxy)]bis[2-methyl-
    • NS00028131
    • 2-[2-(1,1-Dimethylethoxy)ethoxy]-2-methylpropane
    • 1,2-di-t-butoxyethane
    • UZW476Q6WY
    • F98273
    • DB-211080
    • KWGJJEBPCVMBIG-UHFFFAOYSA-N
    • Propane,?2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-
    • Inchi: 1S/C10H22O2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3
    • InChI Key: KWGJJEBPCVMBIG-UHFFFAOYSA-N
    • SMILES: O(CCOC(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 174.16206
  • Monoisotopic Mass: 174.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46

Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- Pricemore >>

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Additional information on Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-

Comprehensive Overview of Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- (CAS No. 26547-47-7)

Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- (CAS No. 26547-47-7) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in industrial and research settings. This compound, often referred to by its systematic name, belongs to the family of ether-alcohol derivatives, which are increasingly sought after due to their solubility-enhancing and stabilizing properties. The presence of both ether and hydroxyl functional groups in its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.

The molecular formula of Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- reflects its branched-chain architecture, featuring a 1,1-dimethylethoxy (tert-butoxy) group attached to an ethoxy spacer, which is further linked to a 2-methylpropane backbone. This configuration imparts exceptional thermal stability and low volatility, making it suitable for high-temperature applications. Researchers and manufacturers are particularly interested in its role as a solvent or co-solvent in formulations requiring controlled evaporation rates and compatibility with polar and non-polar substances.

In recent years, the demand for ether-alcohol derivatives like Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- has surged, driven by advancements in green chemistry and sustainable manufacturing. A frequently asked question in online forums and academic discussions is: "How does this compound compare to traditional glycol ethers in terms of environmental impact?" Studies suggest that its lower toxicity profile and biodegradability make it a preferable alternative in eco-conscious applications, such as water-based coatings and adhesives.

Another trending topic revolves around the compound's utility in energy storage systems. With the global shift toward renewable energy, researchers are exploring its potential as an additive in battery electrolytes to enhance conductivity and thermal resilience. This aligns with common search queries like "novel electrolyte additives for lithium-ion batteries" or "high-performance solvents for energy storage." Early-stage experiments indicate promising results, though further validation is required.

From a synthetic chemistry perspective, CAS No. 26547-47-7 is often highlighted for its role in multi-step organic synthesis. Its tert-butoxy group acts as a protective moiety for sensitive functional groups during reactions, a feature frequently cited in peer-reviewed journals. Industry professionals also inquire about "scalable production methods for branched ether-alcohols," reflecting the need for cost-effective manufacturing processes.

Regulatory compliance and safety data are critical considerations for users of Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl-. While it is not classified as hazardous under major regulatory frameworks, proper handling guidelines—such as avoiding prolonged skin contact—are emphasized in safety datasheets. This addresses common search terms like "safe handling of ether-alcohol compounds" and "CAS 26547-47-7 safety profile."

In summary, Propane,2-[2-(1,1-dimethylethoxy)ethoxy]-2-methyl- represents a compelling case study in modern chemical innovation. Its adaptability across industries, from pharmaceuticals to green energy, underscores its relevance in contemporary scientific discourse. As research continues to uncover new applications, this compound is poised to remain a focal point for both academic and industrial stakeholders.

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